

spectroscopic analysis (NMR, IR, MS) of 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

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Compound of Interest

Compound Name: 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

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An In-depth Technical Guide to the Spectroscopic Analysis of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid**

Introduction

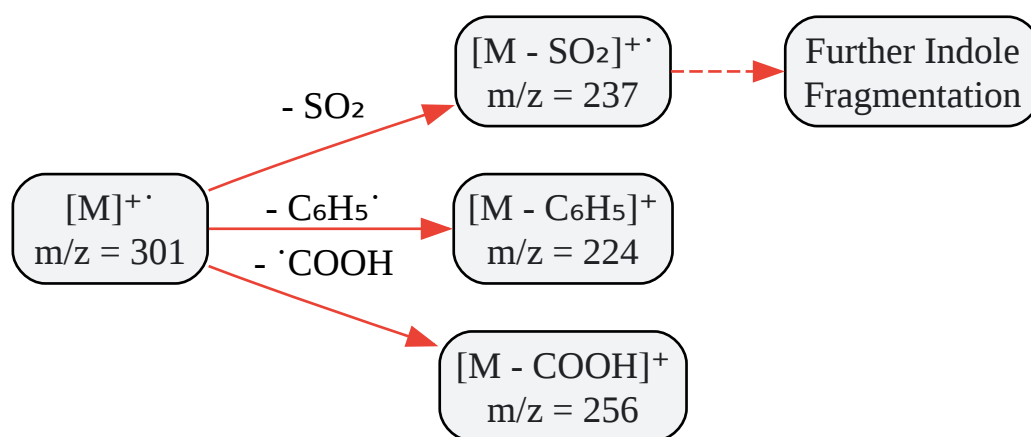
1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a key heterocyclic compound featuring an indole nucleus, a foundational structure in numerous natural products and pharmacologically active agents.[1][2] The strategic placement of a phenylsulfonyl group at the N-1 position and a carboxylic acid at the C-3 position significantly modulates the molecule's electronic properties and reactivity. The phenylsulfonyl moiety acts as a potent electron-withdrawing group, influencing the compound's potential as an intermediate in medicinal chemistry, including in the development of antiparasitic and antifungal agents.[3] A rigorous and unambiguous structural confirmation is paramount for any research or development application, which is achieved through a multi-pronged spectroscopic approach.

This technical guide provides a comprehensive analysis of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of spectral data, explain the causal relationships between molecular structure and spectroscopic output, and provide validated protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural integrity of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid** (Molecular Formula: $C_{15}H_{11}NO_4S$, Molecular Weight: 301.32 g/mol) is the basis for its unique spectroscopic signature.[4][5] The electron-withdrawing nature of the N-phenylsulfonyl group dramatically influences the chemical environment of the indole ring protons and carbons, while the carboxylic acid group introduces its own distinct signals.

Below is the annotated chemical structure for reference in the subsequent spectroscopic discussions.



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Caption: Plausible fragmentation pathways in Mass Spectrometry.

Experimental Protocol: MS Analysis (ESI-MS)

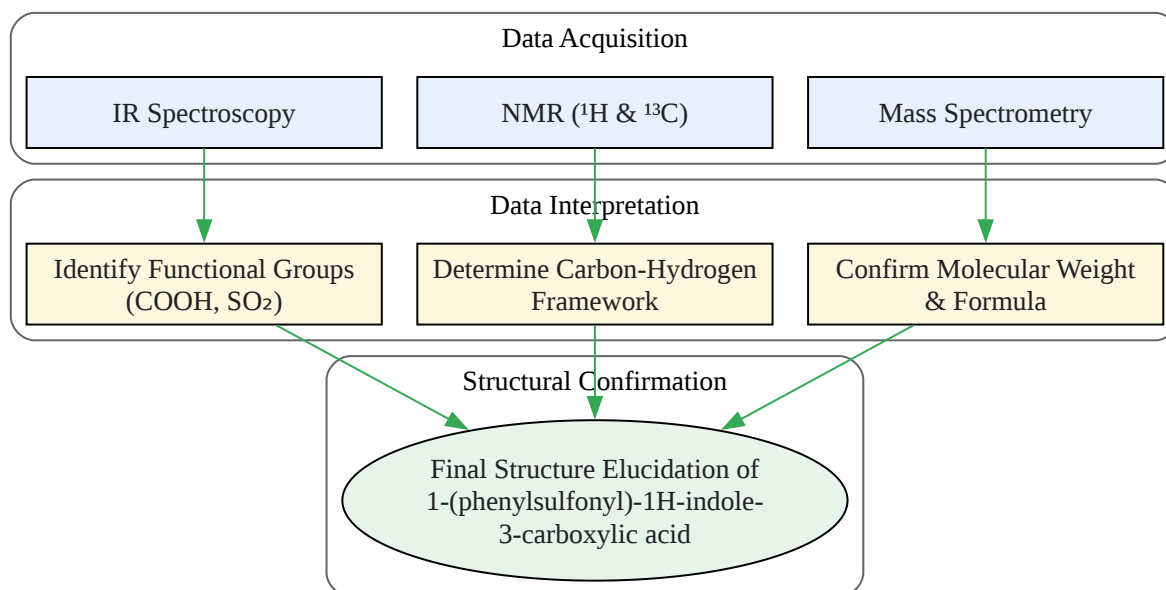
- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules, which will likely yield a prominent protonated molecule $[M+H]^+$ or deprotonated molecule $[M-H]^-$.
- **Infusion:** Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Data Acquisition:** Acquire the mass spectrum in either positive or negative ion mode. For fragmentation data (MS/MS), select the precursor ion ($[M+H]^+$ or $[M-H]^-$) and subject it to

collision-induced dissociation (CID).

- Data Analysis: Determine the m/z of the molecular ion and major fragment ions to confirm the structure.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.



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Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The spectroscopic analysis of **1-(phenylsulfonyl)-1H-indole-3-carboxylic acid** provides a clear and consistent portrait of its molecular structure. ^1H and ^{13}C NMR define the precise

arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical carboxylic acid and sulfonyl functional groups, and mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a robust analytical toolkit essential for quality control, reaction monitoring, and characterization in research and drug development.

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